molecular formula C27H30N2O7 B266248 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B266248
M. Wt: 494.5 g/mol
InChI Key: VKHPVIYZKUKAFW-WJTDDFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound may work by inhibiting various enzymes and signaling pathways involved in inflammation and cancer progression.
Biochemical and physiological effects:
Studies have shown that the compound 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one exhibits various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cancer cell growth, and exhibit antibacterial properties. The compound has also been shown to improve cognitive function and memory in animal studies.

Advantages and Limitations for Lab Experiments

The compound 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is relatively easy to synthesize and has shown promising results in various studies. However, one of the limitations is that the mechanism of action is not fully understood, which may hinder further research.

Future Directions

There are several future directions for the research on 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one. One of the directions is to further investigate the mechanism of action and identify the specific enzymes and signaling pathways involved. Another direction is to study the compound's potential use in the treatment of neurological disorders. Additionally, further studies can be done to optimize the synthesis method and improve the compound's efficacy and safety.
In conclusion, the compound 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has shown promising results in various scientific research applications. While the mechanism of action is not fully understood, the compound has exhibited anti-inflammatory, anti-cancer, and anti-bacterial properties. Further research is needed to fully understand the compound's mechanism of action and optimize its efficacy and safety.

Synthesis Methods

The synthesis of 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one involves several steps. One of the methods involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with allyl bromide in the presence of potassium carbonate to form 4-allyloxy-3-methoxybenzaldehyde. The resulting compound is then reacted with 4-chlorobenzoyl chloride in the presence of triethylamine to form 4-[4-(allyloxy)benzoyl]-3-methoxybenzaldehyde. This compound is then reacted with 2-(4-morpholinyl)ethylamine in the presence of acetic acid to form the final product.

Scientific Research Applications

The compound 4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. The compound has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-[4-(allyloxy)benzoyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C27H30N2O7

Molecular Weight

494.5 g/mol

IUPAC Name

(E)-[2-(4-hydroxy-3-methoxyphenyl)-1-(2-morpholin-4-ium-4-ylethyl)-4,5-dioxopyrrolidin-3-ylidene]-(4-prop-2-enoxyphenyl)methanolate

InChI

InChI=1S/C27H30N2O7/c1-3-14-36-20-7-4-18(5-8-20)25(31)23-24(19-6-9-21(30)22(17-19)34-2)29(27(33)26(23)32)11-10-28-12-15-35-16-13-28/h3-9,17,24,30-31H,1,10-16H2,2H3/b25-23+

InChI Key

VKHPVIYZKUKAFW-WJTDDFOZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)OCC=C)\[O-])/C(=O)C(=O)N2CC[NH+]4CCOCC4)O

SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)O)C(=O)C(=O)N2CCN4CCOCC4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OCC=C)[O-])C(=O)C(=O)N2CC[NH+]4CCOCC4)O

Origin of Product

United States

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